molecular formula C15H14BrN3O B11558828 2-anilino-N-[(E)-(3-bromophenyl)methyleneamino]acetamide

2-anilino-N-[(E)-(3-bromophenyl)methyleneamino]acetamide

Cat. No.: B11558828
M. Wt: 332.19 g/mol
InChI Key: WAFUYASCDIBOPW-VCHYOVAHSA-N
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Description

N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-(PHENYLAMINO)ACETOHYDRAZIDE is a chemical compound with the molecular formula C15H13BrN4O It is a member of the hydrazide family, characterized by the presence of a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-(PHENYLAMINO)ACETOHYDRAZIDE typically involves the condensation reaction between 3-bromobenzaldehyde and 2-(phenylamino)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-(PHENYLAMINO)ACETOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-(PHENYLAMINO)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-(PHENYLAMINO)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-(PHENYLAMINO)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLAMINO)ACETOHYDRAZIDE
  • N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-2-(PHENYLAMINO)ACETOHYDRAZIDE

Uniqueness

N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-(PHENYLAMINO)ACETOHYDRAZIDE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14BrN3O

Molecular Weight

332.19 g/mol

IUPAC Name

2-anilino-N-[(E)-(3-bromophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H14BrN3O/c16-13-6-4-5-12(9-13)10-18-19-15(20)11-17-14-7-2-1-3-8-14/h1-10,17H,11H2,(H,19,20)/b18-10+

InChI Key

WAFUYASCDIBOPW-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)Br

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)Br

Origin of Product

United States

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